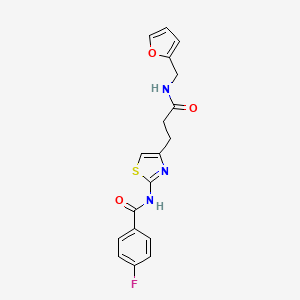

4-氟-N-(4-(3-((呋喃-2-基甲基)氨基)-3-氧代丙基)噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

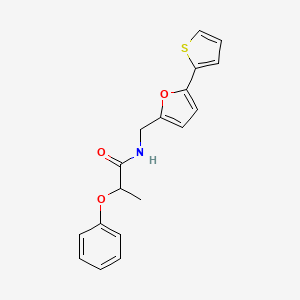

4-fluoro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a thiazole-based compound that has been synthesized through a multi-step process.

科学研究应用

Synthesis and Properties

Recent studies have explored the synthesis and properties of various fluorine-containing compounds, highlighting the importance of fluorine atoms in modifying the chemical and physical properties of organic molecules. For example, research by Desai et al. (2013) has demonstrated the synthesis of novel fluorine-containing compounds, including derivatives with thiazolopyrimidine and quinazolinone motifs, showcasing their potential antimicrobial activity. These findings suggest that the introduction of fluorine atoms into organic compounds can significantly enhance their biological activity and utility in medicinal chemistry (Desai, H. Vaghani, P. N. Shihora, 2013; Desai, K. M. Rajpara, V. V. Joshi, 2013).

Potential Antimicrobial and Anticancer Applications

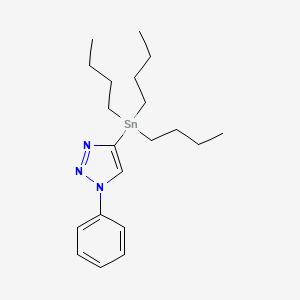

Another aspect of research focuses on the antimicrobial and anticancer applications of fluorine-substituted compounds. Kumbhare et al. (2014) prepared a series of fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives and screened them for their antimicrobial and cytotoxic activity, identifying promising compounds against human cancer cell lines and microbial strains. This study exemplifies the potential of fluorine-containing compounds in developing new treatments for infectious diseases and cancer (Kumbhare, T. Dadmal, R. Pamanji, et al., 2014).

Electrophilic Fluorocyclization for Heterocycle Synthesis

Zhao et al. (2015) reported on the synthesis of fluorinated heterocycles via electrophilic fluorocyclization of olefinic amides, leading to the formation of fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans. This method demonstrates the utility of fluorine in synthesizing heterocyclic compounds, which are crucial in drug development and material science (Zhao, X. Duan, H. Yang, et al., 2015).

作用机制

Target of Action

It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that similar compounds interact with their targets, causing a variety of biological activities . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Compounds with similar structures have been found to impact a broad range of biochemical pathways due to their interaction with multiple receptors .

Pharmacokinetics

A similar compound, 4-fluoro-n-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-n-methylbenzamide, was found to have a good pk profile in rats .

Result of Action

Similar compounds have demonstrated a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds .

属性

IUPAC Name |

4-fluoro-N-[4-[3-(furan-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S/c19-13-5-3-12(4-6-13)17(24)22-18-21-14(11-26-18)7-8-16(23)20-10-15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNZUWRGVGKADF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide](/img/structure/B2743979.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2743982.png)

![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2743983.png)

![2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2743984.png)

![2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2743986.png)

![2-(4-Benzoylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2743988.png)

![1-(4-Chlorobenzoyl)-8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2743997.png)